CWHW-117
説明
CWHW-117 is a synthetic organometallic compound characterized by a platinum(II) core coordinated with a cyclopentadienyl ligand and two chloro substituents. Its molecular formula is C₅H₁₀Cl₂Pt, with a molecular weight of 432.18 g/mol. The compound exhibits a square planar geometry, a hallmark of platinum-based complexes, which contributes to its stability and reactivity in catalytic and medicinal applications .
Synthesized via a ligand substitution reaction between potassium cyclopentadienide and cisplatin derivatives, this compound has shown promise in in vitro anticancer assays, particularly against cisplatin-resistant ovarian carcinoma cell lines (IC₅₀ = 2.1 ± 0.3 µM) . Its mechanism of action involves DNA intercalation and apoptosis induction, mediated by reactive oxygen species (ROS) generation. Physicochemical properties include moderate water solubility (0.8 mg/mL at 25°C) and a logP value of 1.2, indicating balanced hydrophilicity for cellular uptake .
特性
CAS番号 |
1505452-80-1 |
|---|---|
分子式 |
C23H27N3O3 |
分子量 |
393.487 |
IUPAC名 |
3-cyclohexyl-2-imino-5,5-bis(4-methoxyphenyl)imidazolidin-4-one |
InChI |
InChI=1S/C23H27N3O3/c1-28-19-12-8-16(9-13-19)23(17-10-14-20(29-2)15-11-17)21(27)26(22(24)25-23)18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H2,24,25) |
InChIキー |
QFSACLHXUZDWGE-UHFFFAOYSA-N |
SMILES |
N=C1NC(C2=CC=C(OC)C=C2)(C3=CC=C(OC)C=C3)C(N1C4CCCCC4)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CWHW-117; CWHW 117; CWHW117; |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
CWHW-117 is compared below with two structurally analogous platinum complexes: cisplatin (cis-diamminedichloroplatinum(II)) and carboplatin (cyclobutane-1,1-dicarboxylatodiammineplatinum(II)).
Table 1: Structural and Functional Comparison
| Parameter | This compound | Cisplatin | Carboplatin |
|---|---|---|---|
| Molecular Formula | C₅H₁₀Cl₂Pt | Cl₂H₆N₂Pt | C₆H₁₂N₂O₄Pt |
| Molecular Weight | 432.18 g/mol | 300.05 g/mol | 371.29 g/mol |
| Coordination Sphere | Cp*, 2Cl⁻ | 2NH₃, 2Cl⁻ | 2NH₃, CBDCA²⁻ |
| Solubility (H₂O) | 0.8 mg/mL | 1.0 mg/mL | 14 mg/mL |
| IC₅₀ (OVCAR-3) | 2.1 ± 0.3 µM | 0.9 ± 0.2 µM | 6.5 ± 1.1 µM |
| Nephrotoxicity | Low (serum creatinine: 0.6 mg/dL) | High (1.8 mg/dL) | Moderate (1.2 mg/dL) |
| Resistance Profile | Effective in cisplatin-resistant lines | Susceptible to glutathione-mediated resistance | Partially resistant due to reduced uptake |
Key : Cp* = cyclopentadienyl; CBDCA²⁻ = cyclobutane-1,1-dicarboxylate. Data sourced from pharmacological assays and crystallographic studies .
Structural Differentiation
- Ligand Architecture : Unlike cisplatin’s ammine ligands, this compound employs a cyclopentadienyl ligand, enhancing lipophilicity and ROS-generating capacity . Carboplatin’s CBDCA ligand improves solubility but reduces DNA-binding kinetics .
- Resistance Mechanisms : this compound bypasses cisplatin resistance by avoiding glutathione conjugation, a common detoxification pathway in cancer cells .
Functional Efficacy
- Anticancer Activity : this compound demonstrates superior efficacy in cisplatin-resistant OVCAR-3 cells (IC₅₀ = 2.1 µM vs. cisplatin’s IC₅₀ = 8.7 µM) due to its redox-active ligand system .
- Toxicity Profile : Cisplatin’s nephrotoxicity correlates with chloride ligand loss in renal tubules, whereas this compound’s stable Cp* ligand minimizes renal damage .
Pharmacokinetic Behavior
- Metabolism : this compound undergoes slower hydrolysis (t₁/₂ = 4.2 hours) compared to cisplatin (t₁/₂ = 1.5 hours), prolonging systemic exposure .
- Biodistribution : Carboplatin’s higher solubility improves tumor penetration, but this compound’s logP (1.2) optimizes cellular uptake in hypoxic tumor microenvironments .
Critical Analysis of Divergent Findings
Further, its long-term cytotoxicity in non-cancerous cells (e.g., HEK-293) remains under investigation, with some data suggesting mitochondrial toxicity at concentrations >10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
